molecular formula C11H12O2 B044456 Ethyl cinnamate CAS No. 103-36-6

Ethyl cinnamate

Cat. No.: B044456
CAS No.: 103-36-6
M. Wt: 176.21 g/mol
InChI Key: KBEBGUQPQBELIU-CMDGGOBGSA-N
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Description

Ethyl cinnamate is an ester formed from cinnamic acid and ethanol. It is a naturally occurring compound found in the essential oil of cinnamon and other plants. This compound is known for its fruity and balsamic odor, reminiscent of cinnamon with an amber note . This compound has a molecular formula of C₁₁H₁₂O₂ and a molar mass of 176.21 g/mol .

Scientific Research Applications

Ethyl cinnamate has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

Ethyl cinnamate is moderately toxic by ingestion . It is combustible and when heated to decomposition, it emits acrid smoke and irritating fumes . Contact with skin, eyes, and clothing should be avoided . If swallowed, immediate medical assistance is recommended .

Future Directions

Ethyl cinnamate has potential applications in the food industry, especially for beverages and baked goods. Its application in the cosmetic and pharmaceutical industry is also significant due to the characteristic flavor and fragrance, as well as high boiling point and stability . Future research will delve into exploring the relationship between microorganisms and active ingredients in yellow rice wine, improving both the quality and functionality of the wine .

Biochemical Analysis

Biochemical Properties

Ethyl cinnamate plays a role in biochemical reactions, particularly in the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This compound can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to ameliorate the effects of γ-radiation on normal liver BRL-3A cells . The γ-radiation-induced persistent damage to normal hepatocytes is partly mediated by reactive oxygen species (ROS)-regulated early apoptosis and prolonged inhibition of survival factors . This compound treatment increased superoxide dismutase (SOD) activity, decreased ROS yield and lipid peroxidation (LPO), activated the PI3-AKT pathway and p-Bcl-2, and reduced cleaved caspase-3, -9, and Bax .

Molecular Mechanism

The p-methoxy derivative of this compound is reported to be a monoamine oxidase inhibitor This suggests that this compound may exert its effects at the molecular level through enzyme inhibition

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in tissue clearing procedures . It can clear a wide range of tissues in several species in as little as 1-5 days, while preserving a broad range of fluorescent proteins . This suggests that this compound is stable and does not degrade significantly over time in these settings.

Metabolic Pathways

This compound is involved in the cinnamate/monolignol pathway . This pathway is central to plant secondary metabolism and provides precursors for various phenylpropanoid compounds .

Chemical Reactions Analysis

Types of Reactions: Ethyl cinnamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce cinnamic acid.

    Reduction: It can be reduced to form ethyl hydrocinnamate.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Cinnamic acid.

    Reduction: Ethyl hydrocinnamate.

    Substitution: Various substituted cinnamates depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl cinnamate is similar to other cinnamic acid esters such as mthis compound, isobutyl cinnamate, and benzyl cinnamate . this compound is unique due to its specific odor profile and its effectiveness in tissue clearing applications . Other similar compounds include:

    Mthis compound: Known for its fruity odor and use in flavorings.

    Isobutyl cinnamate: Used in perfumes for its sweet, floral scent.

    Benzyl cinnamate: Employed in cosmetics and as a fixative in perfumes.

This compound stands out for its versatility and wide range of applications in various fields.

Properties

IUPAC Name

ethyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBGUQPQBELIU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017688
Record name ethyl-(E)-cinnamate
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note
Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
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Record name Ethyl cinnamate
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Record name Ethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; miscible in alcohols, miscible (in ethanol)
Record name Ethyl cinnamate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.044-1.051
Record name Ethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.00327 [mmHg]
Record name Ethyl cinnamate
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CAS No.

4192-77-2, 103-36-6
Record name Ethyl (E)-cinnamate
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Record name Ethyl cinnamate
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Record name Ethyl trans-cinnamate
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Record name ETHYL CINNAMATE
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Record name 2-Propenoic acid, 3-phenyl-, ethyl ester
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Record name ethyl-(E)-cinnamate
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Record name Ethyl cinnamate
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Record name ETHYL CINNAMATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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